ARUK2007145: A Technical Guide to its Mechanism of Action as a Dual PI5P4Kα/γ Inhibitor
ARUK2007145: A Technical Guide to its Mechanism of Action as a Dual PI5P4Kα/γ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARUK2007145 is a potent, cell-active small molecule inhibitor that demonstrates dual activity against the α (alpha) and γ (gamma) isoforms of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of ARUK2007145, including its inhibitory activity, cellular engagement, and the broader context of the PI5P4K signaling pathway. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to support further research and drug development efforts.
Core Mechanism of Action
ARUK2007145 functions as a competitive inhibitor of PI5P4Kα and PI5P4Kγ, two lipid kinases that play crucial roles in phosphoinositide signaling. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger involved in a multitude of cellular processes. By inhibiting PI5P4Kα and PI5P4Kγ, ARUK2007145 disrupts the cellular balance of these phosphoinositides, thereby impacting downstream signaling cascades.
Recent studies have highlighted the intersection of PI5P4K signaling with the Hippo pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[4][5][6][7] The core kinases of the Hippo pathway, MST1/2, have been shown to phosphorylate and inhibit PI5P4Ks.[4][5][6] Conversely, PI5P4K activity can modulate the Hippo pathway by influencing the interaction between the key Hippo proteins MOB1 and LATS, ultimately affecting the activity of the transcriptional co-activator YAP.[4][5] Dysregulation of the Hippo-YAP signaling axis is a hallmark of many cancers, making inhibitors of PI5P4K like ARUK2007145 valuable tools for cancer research and potential therapeutic development.
Quantitative Data
The inhibitory potency and cellular target engagement of ARUK2007145 have been quantified using biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of ARUK2007145
| Target | Assay Format | pIC50 |
| PI5P4Kα | ADP-Glo™ Kinase Assay | 7.3 |
| PI5P4Kγ | ADP-Glo™ Kinase Assay | 8.1 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Cellular Target Engagement of ARUK2007145
| Target | Assay Format | pIC50 |
| PI5P4Kγ | InCELL Pulse™ Assay | 7.3 |
Table 3: Physicochemical and ADMET Properties of ARUK2007145
| Property | Value/Prediction |
| Molecular Weight | 385.45 g/mol |
| XlogP | 3.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| ADMET Profile | |
| Absorption | Predicted to have high intestinal absorption. |
| Distribution | Predicted to be permeable across the Caco-2 cell monolayer. |
| Metabolism | Predicted to be a substrate for CYP3A4. |
| Excretion | Predicted to be primarily cleared through metabolism. |
| Toxicity | Predicted to have a low risk of hERG inhibition and mutagenicity. |
Note: The ADMET profile is based on in silico predictions and has been deemed amenable for cellular experiments.[1][2][3] Comprehensive experimental ADMET data for ARUK2007145 is not publicly available at the time of this writing.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary research article describing ARUK2007145 and general protocols for the assay technologies.
ADP-Glo™ Kinase Assay for PI5P4Kα and PI5P4Kγ Inhibition
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Materials:
-
Recombinant human PI5P4Kα and PI5P4Kγ enzymes
-
ARUK2007145
-
ATP
-
PI(5)P substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of ARUK2007145 in DMSO.
-
Add 50 nL of the compound dilutions to the assay wells.
-
Prepare a kinase/substrate solution by mixing the PI5P4K enzyme and PI(5)P substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at the Km for each enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate pIC50 values by fitting the data to a four-parameter logistic equation.
InCELL Pulse™ Cellular Target Engagement Assay
This assay measures the ability of a compound to engage its target protein within a cellular environment.
Materials:
-
HEK293 cells stably expressing the PI5P4Kγ target protein fused to a protein tag (e.g., NanoLuc®).
-
ARUK2007145
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., Opti-MEM)
-
Detection reagents specific to the InCELL Pulse™ or equivalent NanoBRET™ assay system (Promega).
-
White opaque 96-well cell culture plates.
Procedure:
-
Seed the HEK293 cells in the 96-well plates and incubate overnight.
-
Prepare serial dilutions of ARUK2007145 in assay medium.
-
Remove the cell culture medium and add the compound dilutions to the cells.
-
Incubate for a defined period (e.g., 2 hours) to allow for compound entry and target engagement.
-
Add the detection reagents according to the manufacturer's protocol. This typically involves a cell-permeable fluorescent tracer that binds to the target protein and a substrate for the NanoLuc® luciferase.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader equipped with appropriate filters. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged target protein. Compound binding displaces the tracer, leading to a decrease in the BRET signal.
-
Calculate pIC50 values from the dose-response curve.
Visualizations
PI5P4K Signaling Pathway and Intersection with the Hippo Pathway
ARUK2007145 Mechanism of Action Workflow
Experimental Workflow for Inhibitor Characterization
References
- 1. The rational design of ARUK2007145, a dual inhibitor of the α and γ isoforms of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The rational design of ARUK2007145, a dual inhibitor of the α and γ isoforms of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) | Semantic Scholar [semanticscholar.org]
- 3. The rational design of ARUK2007145, a dual inhibitor of the α and γ isoforms of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
